1,3,5-Triazine-2,4(1H,3H)-dione

Descripción

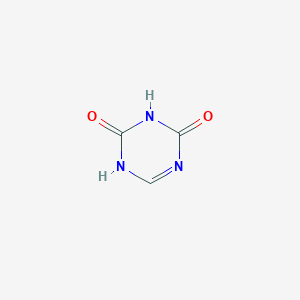

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1H-1,3,5-triazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O2/c7-2-4-1-5-3(8)6-2/h1H,(H2,4,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEWRKGDRYZIFNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00221218 | |

| Record name | 5-Azauracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00221218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71-33-0 | |

| Record name | 1,3,5-Triazine-2,4(1H,3H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Azauracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-AZAURACIL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56901 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Azauracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00221218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-triazine-2,4(1H,3H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.682 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AZAURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FSO760LQ2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 1,3,5 Triazine 2,4 1h,3h Dione and Its Derivatives

General Synthetic Pathways to the 1,3,5-Triazine-2,4(1H,3H)-dione Core

The fundamental construction of the this compound ring system can be achieved through several established synthetic routes. A common and versatile method involves the cyclocondensation of a compound containing an activated dicarbonyl equivalent with a source of urea (B33335) or its derivatives. For instance, the reaction of amidines with ethoxycarbonyl isothiocyanate provides an effective route to 6-substituted-4-thioxo-1,3,5-triazin-2-ones, which are closely related precursors. clockss.org

Another key strategy is the modification of more complex, pre-functionalized triazines. The most practical and widely used method for creating substituted 1,3,5-triazines begins with the inexpensive and readily available cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). nih.gov This approach leverages the differential reactivity of the three chlorine atoms, allowing for sequential and controlled nucleophilic substitution. The reactivity of the chloro-substituted triazine decreases with each substitution, enabling the introduction of various functional groups in a stepwise manner. nih.gov

Furthermore, a general synthesis for 1-aryl-6-azauracils, which are derivatives of the target dione (B5365651), involves the coupling of diazonium salts with cyanoacetylcyanamide, followed by the cyclization of the resulting 2-arylhydrazono-2-cyanoacetylcyanamides. nih.gov This method provides a reliable pathway to 1-aryl substituted this compound derivatives. Additionally, the triazine ring is known to be susceptible to hydrolytic ring-opening, which can be followed by recyclization. This property has been exploited in the synthesis of isotopically labeled 5-azacytidine (B1684299), where the triazine ring is opened and then reclosed. nih.gov

Functionalization and Derivatization Strategies

Once the this compound core is assembled, further diversification can be achieved through a variety of functionalization reactions. These reactions introduce a wide range of substituents, enabling the fine-tuning of the molecule's properties for specific applications.

Alkylation and Arylation Reactions

Alkylation and arylation are fundamental for introducing carbon-based substituents onto the triazine ring. These reactions can occur at the nitrogen or carbon atoms of the heterocyclic core, depending on the reagents and reaction conditions.

Palladium-catalyzed direct arylation has been successfully applied to 5-halouracils, which are structurally similar to the triazine dione. For example, 1-N-benzyl-5-iodouracil can be coupled with benzene (B151609) and other arenes in the presence of a palladium catalyst and tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in dimethylformamide (DMF). nih.gov This method also works efficiently with electron-rich heteroarenes at elevated temperatures. nih.gov Another palladium-catalyzed arylation of 5-halouracils with π-excessive heteroarenes can be achieved using a Pd(OAc)2/Cs2CO3/PivOH system in DMF. nih.govfiu.edu

A light-induced, transition-metal-free method has been developed for the C-H arylation and alkylation of 1,2,4-triazine-3,5(2H,4H)-diones, which are isomers of the 1,3,5-triazine (B166579) core. rsc.orgrsc.org This reaction utilizes hydrazines as the source of aryl or alkyl radicals and can even be powered by sunlight, offering a greener alternative to traditional methods. rsc.orgrsc.orgnih.gov The reaction of azauracil with various phenylhydrazine (B124118) hydrochlorides under these conditions has been shown to produce arylated products in good yields. rsc.org

Table 1: Examples of Arylation Reactions on Triazine-dione Related Scaffolds

Starting Material Arylating Agent Catalyst/Promoter Conditions Product Yield Reference 1-N-Benzyl-5-iodouracil Benzene [Pd2(dba)3]/TBAF DMF 5-Phenylated uracil (B121893) analogue - nih.gov 5-Halouracil Furan Pd(OAc)2/Cs2CO3/PivOH DMF, 100 °C, 2 h 5-(2-Furyl)uracil - fiu.edu Azauracil (1a) Methyl-substituted phenylhydrazine hydrochlorides Visible Light - Arylated azauracils (3b, 3c, 3d) >73% rsc.org

Introduction of Heteroatom-Containing Substituents (e.g., thiocompounds)

The introduction of heteroatoms, particularly sulfur, into the this compound structure is a key strategy for creating derivatives with diverse chemical properties. Thiation of the carbonyl groups to form thiocompounds is a common approach.

One method for synthesizing triazinethione derivatives involves the reaction of a carboximidamide or urea with an appropriate sulfur-containing reagent. d-nb.info Another approach is the sulfidation of a triazine using reagents like phosphorus oxychloride and hydrogen sulfide, though this method often requires harsh conditions. nih.gov More advanced and milder methods have since been developed. For example, a series of 6-substituted-4-thioxo-1,3,5-triazin-2-ones were prepared by reacting ethoxycarbonyl isothiocyanate with various amidines. clockss.org

A catalyst-free, one-pot, three-component reaction of arylaldehydes, thiourea (B124793), and orthoformates has been developed for the synthesis of 1,3,5-triazine-2,4-dithione derivatives. d-nb.infonih.govnih.gov This method provides a rapid route to a variety of 4-aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones. nih.govnih.gov The structures of these dithione derivatives have been confirmed by spectroscopic techniques and single-crystal X-ray diffraction. nih.govnih.gov

Table 2: Synthesis of Thio-substituted 1,3,5-Triazine Derivatives

Reactants Reagents/Conditions Product Type Yield Reference Arylaldehydes, Thiourea, Trimethyl orthoformate DMF, 80 °C, 5 h 4-Aryl-6-(methylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones Moderate to good d-nb.info 4-Methylbenzaldehyde, Thiourea, Trimethyl orthoformate DMF, 80 °C, 5 h 6-(Methylthio)-4-(p-tolyl)-3,4-dihydro-1,3,5-triazine-2(1H)-thione 92% d-nb.infonih.gov Benzaldehyde, Thiourea, Trimethyl orthoformate DMF, 80 °C, 5 h 6-(Methylthio)-4-phenyl-3,4-dihydro-1,3,5-triazine-2(1H)-thione - beilstein-journals.org

Multi-component Reactions and One-Pot Syntheses

Multi-component reactions (MCRs) and one-pot syntheses are highly efficient strategies that combine several reaction steps into a single operation, reducing waste, saving time, and simplifying purification processes.

A notable example is the catalyst-free, one-pot, three-component synthesis of 1,3,5-triazine-2,4-dithione derivatives from arylaldehydes, thiourea, and orthoformates. d-nb.infonih.govresearchgate.net This procedure is tolerant of a diverse range of substrates and provides rapid access to a variety of substituted triazinethiones. d-nb.infonih.govnih.gov The reaction proceeds in moderate to good yields and utilizes inexpensive and readily available starting materials. d-nb.info

Another MCR involves the reaction of 2-aminopyridine, cyanamide, and various aldehydes or ketones under neat conditions to produce pyridinyl-1,3,5-triazine-2,4-diamine hybrids. nih.gov This method is environmentally friendly and offers high yields and excellent atom economy. nih.gov Furthermore, a three-component synthesis has been developed for N²,6-diaryl-5,6-dihydro-1,3,5-triazine-2,4-diamines, which then undergo a Dimroth rearrangement to form the final products. researchgate.net

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved selectivity. nih.govnih.govmdpi.com

The synthesis of 1,3,5-triazinane-2,4-dithione derivatives has been achieved under microwave irradiation on an acidic alumina (B75360) solid support. clockss.org This reaction involves two molecules of a substituted thiourea and one molecule of an aromatic aldehyde, producing the desired products in good yields. clockss.org Microwave irradiation has also been employed for the synthesis of 1,3,5-triazine-2(1H)-thiones from the reaction of N-arylcyanoguanidines with aryl isothiocyanates, with reactions completing in minutes at 80°C. clockss.org

A one-pot, microwave-assisted method has been developed for preparing a library of N2-substituted 1,3,5-triazine-2,4-diamine (B193344) scaffolds. clockss.org This approach combines a three-component triazine ring formation, rearrangement, and dehydrogenative aromatization in a single step. clockss.org Additionally, a green and efficient microwave-assisted synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids has been reported, utilizing a one-step, multi-component reaction under neat conditions. nih.gov This method significantly reduces reaction times and complexity compared to traditional heating methods. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Conventional Heating Microwave Irradiation Reference Synthesis of 6-phenyl-1,3,5-triazine-2,4-diamine 100 °C, 14 h, 81% yield 14 min, 93% yield clockss.org Synthesis of di-arm s-triazine oxy-Schiff base derivatives - 60 °C, 600 W, 4-6 min, higher yield and purity mdpi.com Synthesis of benzotriazinone and saccharine derivatives Longer reaction times Shorter reaction times, good yields nih.gov

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral molecules with specific three-dimensional arrangements is a significant challenge in organic chemistry. While the direct stereoselective synthesis of the this compound core is not extensively documented in the provided search results, related asymmetric syntheses of other nitrogen-containing heterocycles highlight potential strategies.

For instance, the development of catalytic asymmetric reactions to create chiral scaffolds is a major area of research. A chiral Brønsted acid-catalyzed asymmetric cascade aza-Piancatelli rearrangement/intramolecular Diels-Alder reaction has been developed to produce chiral aza- rsc.orgrsc.orgbeilstein-journals.org-tricyclic derivatives with multiple contiguous stereocenters in a highly enantioselective manner. nih.gov Such cascade reactions offer an atom- and step-efficient pathway to complex chiral molecules.

Another area of relevance is the asymmetric synthesis of axially chiral compounds, where restricted rotation around a single bond creates chirality. Organocatalytic atroposelective N-acylation reactions have been developed for the synthesis of N-N axially chiral indole (B1671886) and quinazolinone derivatives with high yields and enantioselectivities. rsc.orgnih.gov These methods demonstrate the potential for creating chiral triazine-dione derivatives where chirality arises from restricted rotation of substituents on the triazine ring.

While specific examples for the this compound core are limited in the provided context, the principles of asymmetric catalysis and the synthesis of axially chiral compounds offer promising avenues for the future development of stereoselective routes to chiral derivatives of this important heterocyclic system.

Green Chemistry Approaches in this compound Synthesis

The growing emphasis on environmental sustainability has propelled the development of green chemistry principles in the synthesis of heterocyclic compounds, including this compound and its derivatives. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency compared to traditional synthetic routes. Key green methodologies include microwave-assisted synthesis, sonochemistry, solvent-free reactions, and the use of eco-friendly catalysts and solvents.

Alternative energy sources are at the forefront of green synthetic chemistry for triazine derivatives. Microwave irradiation, for instance, has been extensively applied to accelerate the construction of the 1,3,5-triazine ring, often leading to significantly reduced reaction times and improved yields under solvent-free conditions. clockss.orgchim.itresearchgate.net Microwave-assisted protocols have been successfully used for various triazine syntheses, including one-pot, multi-component reactions that enhance atom economy and simplify procedures. nih.govnih.gov

Sonochemistry, the application of ultrasound to chemical reactions, presents another powerful green tool. nih.govnih.gov This technique can promote reactions in aqueous media, reducing the need for volatile and often toxic organic solvents. nih.govmdpi.com A comparative analysis using the DOZN™ 2.0 tool indicated that a sonochemical protocol for synthesizing 1,3,5-triazine derivatives was significantly "greener" than classical heating methods. nih.gov For many derivatives, high yields of over 75% were achievable in as little as five minutes using water as the solvent. nih.govnih.gov

Multicomponent reactions (MCRs) are inherently green as they combine multiple starting materials in a single step, reducing the number of synthetic operations and purification stages, thereby minimizing waste. A catalyst-free, one-pot MCR has been developed for synthesizing 1,3,5-triazine-2,4-dithione derivatives from arylaldehydes, thiourea, and orthoformates. nih.govnih.gov This method demonstrates good tolerance for a diverse range of substrates and is scalable. nih.gov

The table below summarizes various green synthetic approaches for triazine derivatives, highlighting the improvements in reaction conditions and efficiency.

Table 1: Comparison of Green Synthetic Methods for Triazine Derivatives

| Method | Key Features | Starting Materials Example | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Catalytic Synthesis in High-Pressure Reactor | Recyclable mother liquor; avoids polymerization side-reactions. | Dicyandiamide, Formic Acid | Not Specified | ~60% | google.com |

| Microwave-Assisted (Solvent-Free) | Rapid heating, reduced reaction time, often no solvent needed. | Dicyandiamide, Nitriles | Short | Good to Excellent | chim.itresearchgate.netrsc.org |

| Microwave-Assisted (One-Pot MCR) | Simple, high-yield, environmentally friendly, excellent atom economy. | 2-Aminopyridine, Cyanamide, Aldehydes | 15 min | Up to 70% | nih.govnih.gov |

| Sonochemistry | Uses water as a solvent; very short reaction time; energy efficient. | Substituted Triazines and Nucleophiles | ~5 min | >75% | nih.govnih.gov |

| Catalyst-Free One-Pot MCR | Uses inexpensive, readily available reagents; scalable. | Arylaldehydes, Thiourea, Orthoformates | 5 h | Moderate to Good (up to 90%) | nih.govnih.gov |

The research into these greener pathways underscores a significant shift towards more sustainable and efficient manufacturing of this compound and related compounds, aligning chemical production with environmental stewardship.

Mechanistic Investigations of 1,3,5 Triazine 2,4 1h,3h Dione Reactions

Reaction Kinetics and Thermodynamics of Core Transformations

The kinetics and thermodynamics of the keto-enol tautomerization of 1,3,5-triazine-2,4(1H,3H)-dione and its derivatives have been a subject of detailed investigation. researchgate.net Density Functional Theory (DFT) calculations have been employed to explore the potential energy surfaces of these transformations. For the parent compound, five distinct keto-enol tautomerization pathways have been identified, leading to four different tautomeric products. researchgate.net

These transformations involve the movement of a hydrogen atom and can be influenced by various factors, including the presence of substituents. researchgate.net The activation energy (Ea) and pre-exponential factor (A) for these tautomerization reactions have been determined using Conventional Transition State Theory (TST). researchgate.net

In a related context, the photodegradation kinetics of a substituted triazine, 1,3,5-Tris-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-trione (TDBP-TAZTO), have been shown to follow a first-order kinetic model under UV-(C) irradiation. nih.govresearchgate.net The degradation half-life of TDBP-TAZTO was found to be significantly influenced by conditions such as UV wavelength, intensity, and the type of solvent. nih.gov

Tautomerism Studies: Keto-Enol and Other Forms

This compound can exist in several tautomeric forms due to the migration of protons between oxygen and nitrogen atoms. The primary tautomeric equilibrium is between the diketo form and various enol forms. researchgate.net

Computational studies have identified four main tautomers:

6-Hydroxy-1H- researchgate.netnih.govontosight.aiTriazine-2-one (P1) researchgate.net

4-Hydroxy-5H- researchgate.netnih.govontosight.aiTriazine-2-one (P2) researchgate.net

4-Hydroxy-1H- researchgate.netnih.govontosight.aiTriazine-2-one (P3) researchgate.net

researchgate.netnih.govontosight.aiTriazine-2,4-diol (P4) researchgate.net

The parent diketo form, this compound (R), can convert to P1, P2, and P3, and subsequently, P1 and P3 can tautomerize to P4. researchgate.net

The position of the tautomeric equilibrium can be significantly influenced by the presence of substituents on the triazine ring. researchgate.neted.gov A study involving the substitution of a hydrogen atom at the C6 position with various groups (F, Cl, OH, NH2, CH3, and C2H5) demonstrated this effect. researchgate.net

All the studied substituents were found to enhance the rate constants of the first tautomerization channel (R ↔ P1) by lowering the activation barrier. researchgate.net For instance, the electron-donating amino group (NH2) reduced the barrier height by 3.55 kcal/mol. researchgate.net Furthermore, electron-donating groups like OH, NH2, and C2H5 were found to stabilize the transition states for the third channel (R ↔ P3) by increasing the aromaticity of the triazine ring, which in turn led to higher rate constants. researchgate.net

Table 1: Effect of Substituents on Tautomerization

| Substituent | Effect on Reaction Rate (Channel 1) | Impact on Transition State (Channel 3) |

|---|---|---|

| -F | Enhances rate by lowering barrier height | - |

| -Cl | Enhances rate by lowering barrier height | - |

| -OH | Enhances rate by lowering barrier height | Stabilizes by increasing aromaticity |

| -NH2 | Enhances rate by lowering barrier height | Stabilizes by increasing aromaticity |

| -CH3 | Enhances rate by lowering barrier height | - |

Hydrolysis Mechanisms and Degradation Pathways

The hydrolysis of triazine derivatives is a critical aspect of their environmental fate. For instance, the alkaline hydrolysis of hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), a related compound, proceeds through initial deprotonation by a hydroxide (B78521) ion, leading to nitrite (B80452) elimination and the formation of a denitrated intermediate. nih.gov This is followed by a nucleophilic attack of another hydroxide ion, causing the ring to open. nih.gov A major degradation product identified in this pathway is 4-nitro-2,4-diazabutanal. nih.gov

In the case of chloro-1,3,5-triazines like atrazine, hydrolysis is a key degradation mechanism. acs.org The photodegradation of substituted triazines, such as TDBP-TAZTO, has also been studied, revealing debromination, hydroxylation, and dehydrobromination as the primary degradation pathways under UV-(C) irradiation. nih.govresearchgate.net The presence of hydroxyl radicals can induce indirect photolysis. nih.gov

Electrophilic and Nucleophilic Substitution Mechanisms on the Triazine Ring

The 1,3,5-triazine (B166579) ring can undergo both electrophilic and nucleophilic substitution reactions. The reactivity of the ring is influenced by the nature of the substituents already present.

Nucleophilic substitution is a common and practical method for synthesizing substituted 1,3,5-triazines, often starting from the readily available cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). mdpi.comresearchgate.net The substitution of the chlorine atoms can be controlled sequentially due to the decreasing reactivity of the ring with each substitution. mdpi.com A variety of nucleophiles, including those centered on oxygen, nitrogen, and sulfur, can be used to introduce diverse functional groups onto the triazine core. mdpi.comresearchgate.net The preferential order of incorporation for different nucleophiles has been studied, with alcohols generally reacting faster than thiols, which in turn react faster than amines. frontiersin.org

Computational and Quantum Chemical Studies of Reaction Mechanisms

Computational and quantum chemical methods are powerful tools for elucidating the mechanisms of reactions involving this compound. researchgate.net DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to investigate the thermodynamics and kinetics of its keto-enol tautomerization. researchgate.net These studies provide insights into the reaction pathways, transition state structures, and the influence of substituents on reactivity. researchgate.net

Mulliken population analysis, a computational technique, has been applied to understand the distribution of π-electron density and how it affects the stability of transition states and the aromaticity of the triazine ring during tautomerization. researchgate.net Quantum-chemical methods have also been employed to study the properties of related triazine systems, calculating parameters like enthalpy of formation and analyzing optimized structures and IR spectra. For the hydrolysis of related triazine compounds, computational studies have been instrumental in mapping out the dominant decomposition pathways and identifying key intermediates and final products. nih.gov

Advanced Spectroscopic and Structural Characterization of 1,3,5 Triazine 2,4 1h,3h Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1,3,5-triazine-2,4(1H,3H)-dione, offering detailed information about the chemical environment of its constituent atoms. uobasrah.edu.iq

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental data for the structural confirmation of this compound. In a deuterated solvent like DMSO-d₆, the ¹H-NMR spectrum typically exhibits signals corresponding to the N-H and C-H protons. spectrabase.com The chemical shifts of these protons are influenced by the electron-withdrawing nature of the triazine ring and the carbonyl groups.

¹³C-NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The spectra show distinct signals for the carbonyl carbons (C=O) and the carbon atom within the triazine ring. The chemical shifts of the carbonyl carbons are typically found in the downfield region, characteristic of their deshielded environment.

A study on a related 5-fluorouracil (B62378) derivative provided the following representative NMR data in DMSO, which can offer comparative insights: researchgate.net

¹H NMR (600 MHz, DMSO): δ 13.23 (s, 1H), 11.92 (d, J = 4.8 Hz, 1H), 8.08 (d, J = 6.7 Hz, 1H), 4.36 (s, 2H). researchgate.net

¹³C NMR (151 MHz, DMSO): δ 169.28 (s), 157.54 (s), 149.66 (s), 138.55 (s), 130.64 (s), 48.63 (s). researchgate.net

The complexity of NMR spectra for triazine derivatives can be influenced by factors such as low solubility in common deuterated solvents and the presence of multiple conformers due to restricted rotation around the amine-triazine bonds.

Interactive Data Table: Representative NMR Data

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| ¹H | ~11-13 | Singlet/Doublet | - | N-H protons |

| ¹H | ~8 | Doublet | - | C-H proton |

| ¹³C | ~150-170 | Singlet | - | C=O carbons |

| ¹³C | ~130-140 | Singlet | - | Triazine ring carbon |

Advanced NMR techniques, including two-dimensional (2D) NMR and Nitrogen-15 (¹⁵N) NMR, offer deeper structural insights. 2D-NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are instrumental in establishing connectivity between protons and carbons. ipb.pt For instance, HSQC spectra correlate the signals of directly bonded ¹H and ¹³C atoms, aiding in the unambiguous assignment of the NMR signals.

¹⁵N-NMR spectroscopy provides direct information about the nitrogen atoms in the triazine ring. The chemical shifts of the nitrogen atoms are sensitive to their hybridization state and local electronic environment, helping to distinguish between the different nitrogen atoms within the molecule. ipb.pt

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation patterns of this compound. The molecular ion peak (M+) in the mass spectrum confirms the molecular weight of the compound, which is approximately 113.07 g/mol . scbt.comstenutz.eu

Electron ionization (EI) mass spectrometry often leads to characteristic fragmentation patterns. The fragmentation of related azauracil derivatives frequently involves the loss of small, stable molecules like isocyanic acid (HNCO). researchgate.net The analysis of these fragmentation patterns provides valuable structural information and helps to confirm the proposed structure. libretexts.orgnih.govlibretexts.org

Interactive Data Table: Key Mass Spectrometry Fragments

| m/z Value | Proposed Fragment |

| 113 | [M]+ (Molecular Ion) |

| 70 | [M - HNCO]+ |

| 43 | [HNCO]+ |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for investigating the vibrational modes of this compound. iitm.ac.in The spectra are characterized by absorption bands corresponding to the stretching and bending vibrations of the various functional groups present in the molecule.

Key vibrational bands include:

N-H stretching: Typically observed in the region of 3200-3400 cm⁻¹. ias.ac.in

C=O stretching: Strong absorption bands are found around 1700 cm⁻¹, confirming the presence of the dioxo tautomeric form. rsc.org

C-N stretching: These vibrations appear in the 1200-1500 cm⁻¹ region. ias.ac.in

Ring vibrations: The breathing vibration of the triazine ring is a characteristic feature in the Raman spectrum, appearing around 804 cm⁻¹ in the solid state. rsc.org

The position of the C=O stretching vibrations is a crucial indicator of the tautomeric form of the molecule. The presence of strong bands in the expected region for carbonyl groups provides strong evidence that this compound exists predominantly in the dioxo form in the solid state. rsc.org

Interactive Data Table: Characteristic Vibrational Frequencies

| Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H Stretch | 3200-3400 |

| C=O Stretch | ~1700 |

| C-N Stretch | 1200-1500 |

| Ring Breathing (Raman) | ~804 |

X-ray Diffraction Studies for Solid-State Structures

X-ray diffraction is the definitive method for determining the three-dimensional structure of this compound in the solid state. Single-crystal X-ray diffraction studies have revealed detailed information about bond lengths, bond angles, and intermolecular interactions. kfupm.edu.sa

These studies have confirmed that the triazine ring is essentially planar. The crystal structure is characterized by an extensive network of hydrogen bonds involving the N-H protons and the carbonyl oxygen atoms. kfupm.edu.sa This hydrogen bonding leads to the formation of planar layers of molecules, which are held together by dispersion forces. kfupm.edu.sa

In some cases, co-crystallization with its hydrolysis product has been observed, leading to a complex hydrogen-bonded network. kfupm.edu.sa

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within the this compound molecule. The spectrum typically shows absorption bands in the ultraviolet region, corresponding to π → π* and n → π* transitions.

The π → π* transitions, which are generally more intense, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the triazine ring and carbonyl groups. The n → π* transitions, which are typically weaker, involve the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. The position and intensity of these absorption bands are sensitive to the solvent polarity and the pH of the medium.

Computational Chemistry and Molecular Modeling of 1,3,5 Triazine 2,4 1h,3h Dione

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 1,3,5-triazine-2,4(1H,3H)-dione and its derivatives, DFT calculations provide valuable insights into their reactivity, stability, and spectroscopic characteristics.

DFT studies on related triazine structures have been employed to optimize molecular geometries and calculate various molecular descriptors. biolscigroup.us For instance, in studies of 2-thioarylalkyl benzimidazole (B57391) derivatives, the B3LYP functional with a 6-311G(d,p) basis set was used to determine descriptors like the dipole moment (μ), the energy of the Highest Occupied Molecular Orbital (HOMO), and the Lowest Unoccupied Molecular Orbital (LUMO). biolscigroup.us These descriptors are crucial for developing Quantitative Structure-Activity Relationship (QSAR) models. biolscigroup.us

In the context of 1,3,5-triazine (B166579) derivatives, DFT calculations have been utilized to elucidate the structure of synthesized compounds and to support experimental findings from techniques like IR and NMR spectroscopy. nih.gov Such computational analyses are integral to understanding the fundamental electronic properties that govern the behavior of these molecules. nih.gov

Table 1: Computed Properties of this compound

| Property | Value |

| Molecular Weight | 113.08 g/mol |

| XLogP3 | -1.9 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 0 |

| Exact Mass | 113.022526347 Da |

| Monoisotopic Mass | 113.022526347 Da |

| Topological Polar Surface Area | 70.6 Ų |

| Heavy Atom Count | 8 |

| Complexity | 162 |

| Data sourced from PubChem. nih.gov |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules. For this compound and its analogs, MD simulations offer a way to explore their conformational landscape and flexibility, which are critical for understanding their interactions with biological targets.

While specific MD simulation studies focused solely on this compound are not extensively documented in the provided results, related studies on triazine derivatives highlight the utility of this technique. For example, MD simulations have been used to investigate the stability of inhibitors at the binding sites of proteins. nih.govnih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.govnih.gov In a study of 1,2,4-triazine (B1199460) derivatives as h-DAAO inhibitors, MD simulations identified crucial amino acid residues (Gly313, Arg283, Tyr224, and Tyr228) that interact with the inhibitor. nih.govnih.gov

Conformational analysis of related nucleotides, such as A2'-5'A and A2'-5'U, has been performed using NMR and circular dichroism, revealing a strong tendency for base-base stacking. nih.gov This suggests that the conformational preferences of this compound could also be influenced by such stacking interactions, a hypothesis that could be further explored through MD simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are widely used in drug discovery to predict the activity of new compounds and to guide the design of more potent molecules.

Several QSAR studies have been conducted on derivatives of triazine, demonstrating the utility of this approach. For instance, 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been developed for 1,2,4-triazine derivatives as h-DAAO inhibitors, showing good predictive ability. nih.govnih.govrsc.org Similarly, 3D-QSAR models have been built for 6,N2-diaryl-1,3,5-triazine-2,4-diamines to guide the design of more potent anticancer compounds. nih.govrsc.org

The development of a robust QSAR model involves several steps, including the selection of a dataset of compounds with known activities, the calculation of molecular descriptors, the construction of a mathematical model, and the validation of the model's predictive power. Descriptors used in these models can be electronic, steric, or hydrophobic in nature. biolscigroup.us The ultimate goal is to create a model that can accurately predict the biological activity of new, untested compounds. nih.gov

Table 2: Examples of QSAR Studies on Triazine Derivatives

| Triazine Derivative Class | Biological Target/Activity | QSAR Model Type | Reference |

| 1,2,4-Triazine derivatives | h-DAAO inhibitors | CoMFA, CoMSIA | nih.govnih.govrsc.org |

| 6,N2-Diaryl-1,3,5-triazine-2,4-diamines | Antiproliferative activity | 3D-QSAR | nih.govrsc.org |

| 1,3,5-Triazine derivatives with piperazine (B1678402) | Anti-potato virus Y (PVY) activity | 3D-QSAR | mdpi.com |

| Thiazole-1,3,5-triazine derivatives | Antifungal activity | SAR, physicochemical correlation | imist.ma |

In Silico Prediction of Biological Targets and ADME Profiles

In silico methods are increasingly used to predict the biological targets of compounds and to assess their Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These predictions are crucial in the early stages of drug discovery to identify promising candidates and to avoid potential liabilities.

Software such as SwissADME and Swiss Target Prediction are utilized to predict the ADME profiles and potential biological targets of 1,3,5-triazine derivatives. researchgate.net These tools can provide information on properties like bioavailability, drug-likeness according to rules such as Lipinski's Rule of Five, and potential interactions with various enzymes and receptors. researchgate.netmdpi.com For example, in a study on 1,3,5-triazine derivatives, these tools were used to map bioavailability radar, create ADME profiles, and predict biological activities. researchgate.net

The prediction of ADME properties helps in understanding how a compound might behave in a biological system. nih.gov For instance, the prediction of inhibition of cytochrome P450 (CYP) enzymes is important as these enzymes play a key role in drug metabolism. nih.gov In silico tools can also predict a compound's potential to be a substrate or inhibitor of transporters like P-glycoprotein.

Studies on Aromaticity and Electron Density Distribution

The aromaticity and electron density distribution of the 1,3,5-triazine ring are fundamental to its chemical properties and reactivity. The triazine ring is an electron-deficient aromatic system due to the presence of three nitrogen atoms.

Computational studies, often employing DFT, can provide detailed information about the electron density distribution within the molecule. This information helps in understanding the sites that are most susceptible to nucleophilic or electrophilic attack. The planar structure of the triazine ring is a key feature, and studies on related compounds like 2,4,6-triphenyl-1,3,5-triazines have shown that they adopt nearly coplanar conformations, which can be favored by weak intramolecular hydrogen bonds. mdpi.com

The electron-attracting nature of the 1,3,5-triazine core influences the properties of its derivatives. mdpi.com This is a crucial factor in the design of molecules with specific electronic and optical properties, such as those used in materials science. mdpi.com

Research on the Biological Activities of 1,3,5 Triazine 2,4 1h,3h Dione Derivatives

Antimicrobial and Antibacterial Activities

Derivatives of 1,3,5-triazine (B166579) have demonstrated significant potential as antimicrobial and antibacterial agents, addressing the critical need for new drugs to combat resistant pathogens. wisdomlib.orgresearchgate.net The versatility of the triazine core allows for substitutions that can enhance efficacy against a range of bacteria. researchgate.netnih.govnih.gov

Studies have shown that introducing different functional groups to the triazine ring can modulate antibacterial activity. For instance, a series of di- and tri-substituted 1,3,5-triazine derivatives were synthesized and tested against Staphylococcus aureus and Candida albicans. researchgate.net Certain compounds within this series, specifically those incorporating morpholine (B109124) and aminobenzothiazole moieties, displayed notable activity. researchgate.net Another study focused on designing 1,3,5-triazine derivatives based on the principle of mimicking antimicrobial peptides, considering factors like cationic charge and lipophilicity. This approach yielded compounds with potent activity against bacteria such as Acinetobacter baumannii, Bacillus anthracis, and Escherichia coli. nih.gov

Further research has explored the synthesis of novel 1,3,5-triazine derivatives and their evaluation against various bacterial strains. Some compounds have shown promising activity against S. aureus and E. coli, with some even exhibiting efficacy comparable to the antibiotic ampicillin. nih.gov Specifically, certain mono-, di-, and trisubstituted s-triazine derivatives and their methyl ester analogues were found to be active, with a few being more potent against MRSA and E. coli than ampicillin. nih.gov The incorporation of bioactive groups like benzisoxazole, thiazole, and benzimidazole (B57391) has also been investigated, with the resulting compounds showing significant antimicrobial properties against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Salmonella typhi) bacteria. wisdomlib.org

The development of triazine-based peptide dendrimers represents a novel approach. These molecules have shown remarkable antimicrobial activity, particularly against Gram-negative bacteria like E. coli and Pseudomonas aeruginosa. mdpi.comnih.gov The triazine core, while not antimicrobial on its own, plays a crucial role in the branched peptide's activity. mdpi.com

| Derivative Type | Target Organism(s) | Key Findings |

| Di- and tri-substituted 1,3,5-triazines | Staphylococcus aureus, Candida albicans | Compounds with morpholine and aminobenzothiazole showed significant activity. researchgate.net |

| 1,3,5-Triazine-based combinatorial libraries | Acinetobacter baumannii, Bacillus anthracis, Escherichia coli | Identified compounds with potent antimicrobial activity and low hemolytic activity. nih.gov |

| s-Triazine 4-aminobenzoic acid derivatives | Staphylococcus aureus, Escherichia coli | Some compounds showed activity comparable to ampicillin; some were more active against MRSA and E. coli. nih.gov |

| 1,3,5-Triazines with benzisoxazole, thiazole, etc. | S. aureus, B. subtilis, E. coli, S. typhi | Exhibited significant antimicrobial properties. wisdomlib.org |

| Triazine-based peptide dendrimers | E. coli, P. aeruginosa | Showed remarkable activity against Gram-negative bacteria. mdpi.comnih.gov |

Antifungal Activities

The rise of fungal infections, particularly those resistant to existing treatments, has spurred the search for new antifungal agents. Derivatives of 1,3,5-triazine have emerged as a promising class of compounds in this area. nih.govresearchgate.net

Research has shown that certain 1,3,5-triazine derivatives can act as synergists, enhancing the efficacy of established antifungal drugs like fluconazole (B54011) against resistant strains of Candida albicans. nih.gov A series of novel 1,3,5-triazine derivatives containing thiosemicarbazide (B42300) side chains demonstrated excellent synergistic antifungal potency. nih.gov One compound from this series also exhibited moderate antifungal activity on its own against C. albicans, as well as against several Cryptococcus strains and C. glabrata. nih.gov

The structural features of these triazine derivatives play a crucial role in their antifungal action. For example, the introduction of fluorine atoms into 1,3,5-triaryl-triazines has been shown to be effective against pathogenic fungi such as Rhizoctonia solani, Fusarium oxysporum, and Colletotrichum capsici. researchgate.net The position of the fluorine substitution was found to influence the efficacy against specific fungal species. researchgate.net

Furthermore, the incorporation of various bioactive moieties, such as benzisoxazole, thiazole, and benzimidazole, into the 1,3,5-triazine scaffold has yielded compounds with significant activity against a range of fungi. wisdomlib.org These findings underscore the potential of 1,3,5-triazine derivatives as a versatile platform for the development of new and effective antifungal therapies.

| Derivative Type | Target Fungi | Key Findings |

| 1,3,5-Triazines with thiosemicarbazide side chains | Candida albicans, Cryptococcus spp., C. glabrata | Acted as potent synergists with fluconazole against resistant C. albicans. One compound also showed standalone antifungal activity. nih.gov |

| Fluorinated 1,3,5-triaryl-triazines | Rhizoctonia solani, Fusarium oxysporum, Colletotrichum capsici | Fluorine substitution enhanced antifungal activity, with effectiveness depending on the substitution pattern. researchgate.net |

| 1,3,5-Triazines with bioactive moieties | Various fungi | Incorporation of groups like benzisoxazole, thiazole, and benzimidazole resulted in significant antifungal properties. wisdomlib.org |

Antiviral Activities (e.g., Anti-PVY, Anti-HIV)

Derivatives of 1,3,5-triazine have demonstrated notable potential as antiviral agents, with research focusing on their activity against both plant and human viruses, including Potato Virus Y (PVY) and Human Immunodeficiency Virus (HIV). mdpi.comresearchgate.netnih.gov

In the realm of plant viruses, a series of 1,3,5-triazine derivatives containing a piperazine (B1678402) structure were designed and synthesized to combat PVY. mdpi.comresearchgate.netnih.gov One particular compound, C35, exhibited curative, protective, and inactivation activities against PVY that were comparable or superior to the commercial agent ningnanmycin. mdpi.comresearchgate.netnih.gov Molecular docking studies suggested that this compound may exert its antiviral effect by forming hydrogen bonds with a key amino acid in the PVY coat protein. mdpi.comnih.gov Another study reported that certain 2,4-dialkoxy-6-phenyl-1,3,5-triazines possess good activity against tobacco mosaic virus. researchgate.net

With respect to human viruses, research has explored 1-substituted 3-(3,5-dimethylbenzyl)triazine derivatives for their anti-HIV-1 activity. nih.gov These compounds were synthesized and evaluated, demonstrating the potential of the triazine scaffold in developing new antiretroviral agents. The ease of modifying the 1,3,5-triazine core allows for the creation of diverse libraries of compounds for screening against various viral targets. researchgate.net

| Derivative Type | Target Virus | Key Findings |

| 1,3,5-Triazine derivatives with piperazine | Potato Virus Y (PVY) | Compound C35 showed curative, protective, and inactivation activities comparable or superior to ningnanmycin. mdpi.comresearchgate.netnih.gov |

| 2,4-Dialkoxy-6-phenyl-1,3,5-triazines | Tobacco Mosaic Virus (TMV) | Exhibited good antiviral activity. researchgate.net |

| 1-Substituted 3-(3,5-dimethylbenzyl)triazines | HIV-1 | Demonstrated potential as anti-HIV-1 agents. nih.gov |

Anticancer and Antitumor Properties

The 1,3,5-triazine (or s-triazine) core is a privileged scaffold in the development of anticancer drugs, with three derivatives—altretamine, gedatolisib, and enasidenib—already approved for clinical use. nih.gov This highlights the significant potential of this chemical class in oncology. nih.gov

Research has shown that 1,3,5-triazine derivatives can exert their anticancer effects through various mechanisms. One key target is the epidermal growth factor receptor (EGFR). nih.gov Several studies have identified 1,3,5-triazine derivatives as potent inhibitors of both wild-type and mutant forms of EGFR. nih.gov For instance, certain derivatives have shown significant inhibitory activity against EGFR-TK (tyrosine kinase), leading to potent anticancer effects in various cell lines. nih.gov

Another important target is the PI3K/mTOR signaling pathway, which is often dysregulated in cancer. sci-hub.senih.gov Morpholine-substituted 1,3,5-triazines, in particular, have been recognized as potent inhibitors of this pathway. colab.ws A novel 1,3,5-triazine derivative, compound 6h, was found to be a potent dual inhibitor of PI3K and mTOR, showing significant anticancer activity against cervical cancer cells (HeLa). sci-hub.senih.gov This compound induced cell cycle arrest, apoptosis, and reduced cell migration and invasion. sci-hub.senih.gov

Furthermore, imamine-1,3,5-triazine derivatives have been synthesized and shown to be selective against triple-negative breast cancer cells (MDA-MB-231). rsc.org Certain compounds in this series demonstrated more potent anti-proliferative activity than the established drug imatinib (B729). rsc.org Trisubstituted 1,3,5-triazine derivatives have also shown inhibitory activity against lung (A549) and breast (MCF-7) cancer cell lines without being toxic to non-cancerous cells. colab.ws Additionally, novel 1,3,5-triazine nitrogen mustards have been synthesized and shown to induce cytotoxicity in human colon cancer cell lines. nih.gov

| Derivative Type | Cancer Cell Line(s) | Mechanism/Target | Key Findings |

| 1,3,5-Triazine-based pyrazole (B372694) derivatives | Various | EGFR inhibitor | Excellent activity with IC50 values in the nanomolar range. nih.gov |

| Morpholine-substituted 1,3,5-triazines | Cervical (HeLa), Lung (A549), Breast (MCF-7) | PI3K/mTOR inhibitor | Potent inhibition of the PI3K/mTOR pathway and anticancer activity. sci-hub.senih.govcolab.ws |

| Imamine-1,3,5-triazine derivatives | Triple-negative breast cancer (MDA-MB-231) | Not specified | More potent than imatinib in inhibiting cell proliferation. rsc.org |

| Trisubstituted 1,3,5-triazines | Lung (A549), Breast (MCF-7) | PI3K/mTOR pathway | Good inhibitory activity against both cell lines. colab.ws |

| 1,3,5-Triazine nitrogen mustards | Colon (DLD-1, HT-29) | Induces apoptosis | Time- and dose-dependent cytotoxicity. nih.gov |

Enzyme Inhibition Studies (e.g., D-amino Acid Oxidase, Dipeptidyl Peptidase-4, PI3K/mTOR)

Derivatives of 1,3,5-triazine have been extensively studied as inhibitors of various enzymes, demonstrating their potential for treating a range of diseases, including neurological disorders and type 2 diabetes.

D-amino Acid Oxidase (DAAO) Inhibition: A series of 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives have been synthesized as inhibitors of DAAO. nih.govnih.govacs.orgresearchgate.net Many of these compounds were found to be potent DAAO inhibitors, with IC50 values in the low-micromolar to nanomolar range. nih.gov The 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione scaffold appears to be metabolically stable. nih.govnih.gov One derivative, 6-hydroxy-2-(naphthalen-1-ylmethyl)-1,2,4-triazine-3,5(2H,4H)-dione, was found to be selective and orally available in mice, and it enhanced the plasma levels of D-serine when co-administered. nih.gov

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: Novel di-morpholine 1,3,5-triazine derivatives have been developed as potent and selective inhibitors of DPP-4 for the treatment of type 2 diabetes. nih.gov One compound, 5c, was identified as a particularly potent inhibitor with an IC50 of 1.10 nmol/L. nih.gov This compound also demonstrated dose-dependent improvement in glucose tolerance in animal models. nih.gov Another study reported on 1,3,5-triazine-thiazolidine-2,4-diones as DPP-4 inhibitors, with one compound showing prominent inhibition with an IC50 of 6.25 μM. rsc.org Furthermore, novel 1,3,5-triazine derivatives bearing an oxazine (B8389632) moiety have been synthesized and shown to be potent DPP-4 inhibitors, with one compound exhibiting an IC50 of 4.2 ± 0.30 nM. rsc.org

PI3K/mTOR Inhibition: The PI3K/mTOR signaling pathway is a key target in cancer therapy, and 1,3,5-triazine derivatives have shown promise as inhibitors. google.comgoogle.com A study on novel 1,3,5-triazine derivatives as inhibitors of cervical cancer identified a lead compound that significantly inhibited PI3K/mTOR, with the most significant activity against the PI3Kα isoform. sci-hub.senih.gov This compound also demonstrated antitumor effects in a xenograft mouse model. sci-hub.senih.gov Another study focused on designing 1,3,5-triazine analogues as PI3Kγ inhibitors, with one compound showing good inhibitory activity with an IC50 of 6.90 μM. derpharmachemica.com

| Enzyme Target | Derivative Type | Key Findings |

| D-amino Acid Oxidase (DAAO) | 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-diones | Potent inhibitors with IC50 values in the nanomolar range; metabolically stable. nih.govnih.govacs.orgresearchgate.net |

| Dipeptidyl Peptidase-4 (DPP-4) | Di-morpholine 1,3,5-triazines; 1,3,5-triazine-thiazolidine-2,4-diones | Potent and selective inhibitors with IC50 values in the nanomolar to low micromolar range. nih.govrsc.orgrsc.org |

| PI3K/mTOR | Morpholine-substituted 1,3,5-triazines; 1,3,5-triazine analogues | Potent dual inhibitors of PI3K/mTOR and selective PI3Kγ inhibitors. sci-hub.senih.govderpharmachemica.com |

Agrochemical Research: Herbicidal and Fungicidal Properties

The 1,3,5-triazine core is a well-established scaffold in the agrochemical industry, particularly in the development of herbicides. However, ongoing research continues to explore new derivatives with improved efficacy and different modes of action, as well as their potential as fungicides.

In the realm of antiviral agents for plants, derivatives of 1,3,5-triazine have shown significant promise. For instance, a series of 1,3,5-triazine derivatives containing a piperazine structure were designed and synthesized to combat Potato Virus Y (PVY). mdpi.comresearchgate.netnih.gov One of the most effective compounds from this series demonstrated curative, protective, and inactivation activities that were comparable to or better than the commercial agent ningnanmycin. mdpi.comresearchgate.netnih.gov This highlights the potential of these compounds to be developed into environmentally friendly and effective antiviral agents for agriculture.

Furthermore, research into the fungicidal properties of 1,3,5-triazine derivatives has yielded promising results. Studies have shown that certain fluorinated 1,3,5-triaryl-triazines are effective against pathogenic fungi such as Rhizoctonia solani, Fusarium oxysporum, and Colletotrichum capsici. researchgate.net The fungicidal activity was found to be dependent on the specific substitution pattern of the fluorine atoms on the triazine ring. researchgate.net

The diverse biological activities of 1,3,5-triazine derivatives, including their herbicidal, antiviral, and fungicidal properties, make them a valuable class of compounds for ongoing agrochemical research. researchgate.net The ability to readily modify the triazine core allows for the synthesis of a wide range of analogues with potentially enhanced and selective activities against various agricultural pests and diseases.

Pharmacological Profiling and Target Identification

The pharmacological profiling of 1,3,5-triazine derivatives has revealed a broad spectrum of biological activities, making them a versatile scaffold in drug discovery. researchgate.net Their ability to interact with multiple biological targets has led to their investigation for a wide range of therapeutic applications, including as antimicrobial, anticancer, and antidiabetic agents. wisdomlib.orgsci-hub.sersc.org

Target identification studies have been crucial in elucidating the mechanisms of action of these compounds. For example, in the context of cancer, the phosphatidylinositol 3-kinase (PI3K)/mTOR signaling pathway has been identified as a key target for many 1,3,5-triazine derivatives. nih.govnih.gov Specifically, morpholine-substituted triazines have been shown to be potent inhibitors of this pathway. sci-hub.se Further studies have pinpointed specific isoforms, such as PI3Kα and PI3Kγ, as being particularly sensitive to certain triazine analogues. sci-hub.sederpharmachemica.com

In the field of diabetes research, dipeptidyl peptidase-4 (DPP-4) has been identified as the primary target for a class of antidiabetic 1,3,5-triazine derivatives. rsc.org These compounds have been shown to be potent and selective inhibitors of DPP-4, leading to improved glucose tolerance in preclinical models. nih.govrsc.org

For neurodegenerative diseases, enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1) have been identified as targets for certain 1,3,5-triazine derivatives. nih.govmdpi.com This suggests a potential role for these compounds in the treatment of conditions like Alzheimer's disease.

The pharmacological profiling of 1,3,5-triazine derivatives is an ongoing area of research. The use of techniques like molecular docking and structure-activity relationship (SAR) studies continues to provide valuable insights into their binding modes and helps in the rational design of new and more potent compounds with improved target selectivity. nih.govderpharmachemica.com

| Compound Class | Therapeutic Area | Identified Target(s) | Key Findings |

| Morpholine-substituted 1,3,5-triazines | Cancer | PI3K/mTOR | Potent inhibition of the PI3K/mTOR pathway. sci-hub.secolab.ws |

| Di-morpholine 1,3,5-triazines | Diabetes | DPP-4 | Potent and selective inhibition of DPP-4. nih.govrsc.org |

| 1,3,5-Triazine nitrogen mustards | Alzheimer's Disease | AChE, BACE1 | Inhibition of both AChE and BACE1. nih.govmdpi.com |

| Imamine-1,3,5-triazine derivatives | Cancer | Not specified | Potent anti-proliferative activity. rsc.org |

| 1,3,5-Triazine-based pyrazole derivatives | Cancer | EGFR | Excellent inhibitory activity against EGFR. nih.gov |

Toxicity and Ecotoxicity Studies of 1,3,5-Triazine-2,4(1H,3H)-dione and its Derivatives

The assessment of the toxicological and ecotoxicological profile of this compound and its derivatives is crucial for understanding their potential environmental impact. Research in this area, particularly concerning aquatic ecosystems, helps to establish the safety and risk associated with the presence of these compounds in the environment.

Toxicity of this compound

Direct and comprehensive ecotoxicity data for this compound, also known as 5-azacytosine (B16484), is limited in publicly available scientific literature. Most safety data sheets indicate that the ecotoxicological properties have not been fully investigated fishersci.comlgcstandards.comspectrumchemical.com. However, some toxicological information has been reported. The compound is classified as harmful if swallowed according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) nih.gov.

Studies on avian species provide some insight into its potential toxicity. Research on the effects of numerous chemicals on the reproduction of coturnix quail has been conducted, which included 5-azacytosine nih.gov. Further studies have also investigated the acute oral toxicity of this compound to various bird species nih.gov.

Table 1: Toxicological Data for this compound (5-Azacytosine)

| Species | Endpoint | Value | Reference |

| Coturnix coturnix (Coturnix Quail) | Acute Oral LD50 | 562 mg/kg | nih.gov |

| Multiple Bird Species | Acute Oral Toxicity | Data available in cited study | nih.gov |

LD50: Lethal dose for 50% of the test population.

Ecotoxicity of this compound Derivatives

Given the scarcity of ecotoxicological data for the parent compound, studies on its derivatives, such as the herbicide hexazinone (B1673222), are often examined to understand the potential environmental effects of this chemical class. Hexazinone is a widely used herbicide that contains the this compound core structure nih.gov. Due to its application in agriculture and forestry, its environmental fate and effects have been more extensively studied regulations.govresearchgate.net.

S-triazine herbicides, as a group, are known to be persistent in the environment with long half-lives nih.gov. They can enter aquatic systems through runoff and leaching, posing a threat to aquatic organisms nih.gov. Studies on various s-triazine herbicides have shown effects on the growth and development of amphibians, such as the western clawed frog (Silurana tropicalis). Exposure to these compounds has been linked to growth retardation and developmental abnormalities, including spinal curvatures in tadpoles researchgate.net.

Research on hexazinone has provided specific toxicity values for different organisms. For instance, the acute oral LD50 in rats is reported to be 1,200 mg/kg, and the dermal LD50 in rabbits is greater than 5,278 mg/kg greenbook.net. In aquatic ecosystems, no-effect levels for several fish species have been determined from 96-hour exposure studies usda.gov.

Table 2: Ecotoxicity Data for Hexazinone, a Derivative of this compound

| Organism | Species | Endpoint | Concentration/Value | Reference |

| Mammal | Rat | Acute Oral LD50 | 1,200 mg/kg | greenbook.net |

| Mammal | Rabbit | Acute Dermal LD50 | >5,278 mg/kg | greenbook.net |

| Fish | Lepomis macrochirus (Bluegill Sunfish) | 96-hour No-Effect Level | 370 ppm | usda.gov |

| Fish | Salmo gairdneri (Rainbow Trout) | 96-hour No-Effect Level | 240 ppm | usda.gov |

| Fish | Pimephales promelas (Fathead Minnow) | 96-hour No-Effect Level | 160 ppm | usda.gov |

LD50: Lethal dose for 50% of the test population. ppm: parts per million.

The study of these derivatives highlights the importance of understanding the structure-activity relationship in determining the toxicological and ecotoxicological properties of 1,3,5-triazine compounds. While data on the parent compound is sparse, the information available for its derivatives suggests that this class of chemicals can have significant environmental effects, particularly in aquatic systems.

Applications Research and Emerging Fields for 1,3,5 Triazine 2,4 1h,3h Dione

Role as Synthetic Precursors and Building Blocks in Organic Synthesisbenchchem.comresearchgate.netresearchgate.net

The 1,3,5-triazine-2,4(1H,3H)-dione scaffold is a valuable building block in organic synthesis, primarily for the construction of more complex nitrogen-containing heterocycles. researchgate.net Its utility stems from the reactivity of the triazine ring and the presence of functionalizable positions.

Researchers have demonstrated the versatility of the triazine framework in various cyclization reactions. For instance, derivatives of 1,3,5-triazines can participate in formal [3+3] and [5+1] cycloaddition pathways to assemble new heterocyclic systems. researchgate.net This allows for the incorporation of either three or five atoms from the triazine precursor into the final product, enabling the synthesis of diverse structures like pyrimidine-fused indoles. researchgate.net

The synthesis of substituted triazine-diones is often achieved through multi-component reactions or by the sequential substitution of more reactive precursors like cyanuric chloride. mdpi.comnih.gov This step-wise approach allows for precise control over the final structure, introducing various functional groups onto the triazine core. mdpi.com A key research finding is the use of 6-(1-Piperazinyl)-1,3,5-triazine-2,4(1H,3H)-dione as a monomer in polymerization reactions, highlighting its direct application as a building block for larger molecular architectures.

Furthermore, the triazine-dione core is integral to the synthesis of fused heterocyclic systems with potential biological relevance. An example is the preparation of 1,3-dialkylpyrazolo[1,5-a]-1,3,5-triazine-2,4-diones, which are investigated as analogs of biologically active xanthines. researchgate.net This demonstrates the role of the triazine-dione as a foundational structure for developing complex molecules with specific functionalities. researchgate.net

Table 1: Synthetic Applications of this compound Derivatives

| Application Area | Synthetic Strategy | Resulting Structures | Reference |

|---|---|---|---|

| Nitrogen Heterocycle Synthesis | Cycloaddition Reactions ([3+3], [5+1]) | Pyrimidine-fused indoles, Spiro-annulation products | researchgate.net |

| Polymer Synthesis | Monomer for Polymerization | Novel polymers with enhanced thermal stability | |

| Fused Heterocycles | Annulation onto Pyrazole (B372694) Scaffold | Pyrazolo[1,5-a]-1,3,5-triazine-2,4-diones | researchgate.net |

Materials Science Applicationsbenchchem.combenchchem.com

The inherent properties of the this compound nucleus, such as its planar structure, thermal stability, and electron-deficient nature, make it a prime candidate for incorporation into a variety of advanced materials.

Polymers and Coatings Developmentbenchchem.com

Derivatives of the 1,3,5-triazine (B166579) ring are utilized as monomers or crosslinking agents to create high-performance polymers. sigmaaldrich.com For example, 6-(1-Piperazinyl)-1,3,5-triazine-2,4(1H,3H)-dione is being actively explored as a monomer for synthesizing new polymers. The inclusion of the triazine-dione moiety into polymer backbones can significantly enhance thermal stability and mechanical properties. This leads to materials with improved resistance to environmental degradation. In a related context, polymers based on the 1,3,5-triazine-2,4,6(1H,3H,5H)-trione structure exhibit robust mechanical strength, abrasion resistance, and versatility, making them suitable for high-performance coatings, adhesives, and sealants. ontosight.ai

Nanomaterials and Advanced Materialsbenchchem.com

The ability of this compound derivatives to coordinate with metal ions has led to their use in the synthesis of nanomaterials. Specifically, they serve as organic linkers in the creation of metal-organic frameworks (MOFs). These crystalline materials, composed of metal ions or clusters connected by organic ligands, possess high porosity and surface area, making them suitable for applications in gas storage and catalysis. The triazine-dione's structure provides well-defined coordination sites, facilitating the self-assembly of these ordered nanostructures.

Optoelectronics and Electrochromic Devicesrsc.orgrsc.org

Star-shaped 1,3,5-triazine derivatives have emerged as highly promising electron transport-type host materials for use in phosphorescent organic light-emitting diodes (OLEDs). rsc.orgrsc.org The electron-deficient triazine core facilitates efficient electron mobility, a crucial factor for balanced charge recombination and high device efficiency. rsc.org Research has shown that by attaching different aryl substituents to the triazine core, its photophysical properties can be fine-tuned. rsc.org This has led to the development of green phosphorescent OLEDs with high external quantum efficiencies and power efficiencies. rsc.org The field is also exploring these derivatives for applications in hole transport materials for perovskite solar cells and as thermally activated delayed fluorescence (TADF) materials. rsc.org

Liquid Crystalline Materialsmdpi.com

The rigid and planar geometry of the 1,3,5-triazine ring is a desirable characteristic for the formation of liquid crystalline phases. mdpi.com Molecules that can align themselves in an ordered fashion while remaining in a fluid state are the basis of liquid crystal technologies. The incorporation of the triazine-dione scaffold into larger molecules can induce or enhance liquid crystalline behavior, opening up potential applications in displays and optical sensors. mdpi.com

Chelation and Coordination Chemistry with Metal Ionsbenchchem.combenchchem.comnih.gov

The structure of this compound, featuring multiple nitrogen atoms and carbonyl oxygen atoms, provides excellent potential coordination sites for metal ions. This has made it a compound of significant interest in the field of coordination chemistry.

The nitrogen atoms of the triazine ring and the oxygen atoms of the dione (B5365651) groups can act as Lewis bases, donating lone pairs of electrons to form coordinate bonds with a variety of metal cations. This chelating ability is fundamental to its application in forming metal-organic frameworks (MOFs), where it acts as a multidentate ligand to link metal centers into a stable, porous network.

Research has extended to synthesizing specific ligands containing the 1,3,5-triazine core for complexation with transition metals. For instance, a trisphosphine ligand featuring a central 1,3,5-triazine ring has been shown to react with a gold(I) precursor to yield a trinuclear gold complex. nih.gov Similarly, other triazine-based ligands have been used to bind ruthenium and osmium compounds, forming complex structures known as metallaprisms. wikipedia.org The study of these metal complexes is crucial for developing new catalysts, materials with unique magnetic or optical properties, and agents for advanced chemical separations. wikipedia.org

Table 2: Coordination Chemistry of 1,3,5-Triazine Derivatives

| Metal Ion/Complex | Ligand Type | Resulting Complex/Material | Application/Field | Reference |

|---|---|---|---|---|

| Various Metal Ions | 6-(1-Piperazinyl)-1,3,5-triazine-2,4(1H,3H)-dione | Metal-Organic Frameworks (MOFs) | Gas Storage, Catalysis | |

| Gold(I) | 2,4,6-tris{4-(diphenylphosphino)phenyl}-1,3,5-triazine | Trinuclear Gold(I) Complex | Coordination Chemistry | nih.gov |

| Ruthenium, Osmium | Triazine-based ligands | Metallaprisms | Advanced Materials | wikipedia.org |

Environmental Remediation and Fate Studies

The environmental fate of this compound, also known as 5-azauracil, is primarily understood through its role as a degradation product of other widely used triazine compounds, such as certain herbicides and pharmaceuticals. Studies on related s-triazine herbicides indicate that the triazine ring can be persistent, but it is susceptible to various degradation pathways, including microbial biodegradation and photodegradation.

Research on the biodegradation of s-triazine herbicides has shown that the ultimate fate of the triazine ring is often mineralization to ammonia (B1221849) and carbon dioxide. This process involves a series of enzymatic steps. For instance, the hydrolytic degradation of substituents on the s-triazine ring, catalyzed by enzymes from the amidohydrolase superfamily, yields cyanuric acid (1,3,5-triazine-2,4,6-trione) as a key intermediate, which is then further metabolized. While not directly studying this compound, these pathways for structurally similar compounds suggest a likely environmental fate.

Furthermore, studies on the hydrolytic degradation of the antileukemic agent 5-azacytidine (B1684299) have identified this compound (5-azauracil) as a detectable degradation product in aqueous solutions. nih.gov The stability and subsequent degradation of 5-azauracil are influenced by factors such as pH and temperature. nih.gov The degradation of 5-azacytidine, for example, follows apparent first-order kinetics at low pH, yielding both 5-azacytosine (B16484) and 5-azauracil. nih.gov

Photodegradation is another significant factor in the environmental fate of triazine compounds. For example, the flame retardant 1,3,5-tris-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-trione (TDBP-TAZTO), which shares the same core triazine dione structure, undergoes photodegradation with half-lives dependent on UV irradiation conditions and solvent type. acs.org This suggests that sunlight could play a role in the breakdown of this compound in the environment.

The table below summarizes findings on the degradation of related triazine compounds, providing insight into the potential environmental fate of this compound.

Analytical Chemistry Applications

In analytical chemistry, this compound is often analyzed as part of stability testing for pharmaceutical compounds or as a metabolite in biological and environmental samples. The primary techniques for its determination and quantification are chromatographic methods, particularly high-performance liquid chromatography (HPLC).

HPLC is a versatile and widely used technique for separating, identifying, and quantifying components in a mixture. For this compound and related compounds, reversed-phase HPLC is commonly employed. This method uses a nonpolar stationary phase and a polar mobile phase. By adjusting the composition of the mobile phase, analysts can achieve effective separation of the target analyte from other components in the sample matrix.

Research on the chemical stability of related nucleoside analogs, such as 5-aza-2'-deoxycytidine and 5-azacytidine, relies on HPLC to monitor their decomposition. nih.govnih.gov In these studies, HPLC analysis allows for the quantification of the parent drug and its degradation products, including this compound, over time and under various conditions (e.g., different pH and temperatures). nih.govnih.gov For instance, the stability of 5-aza-2'-deoxycytidine was analyzed in acidic, neutral, and alkaline solutions using HPLC, revealing different decomposition products and kinetics depending on the conditions. nih.gov

Spectrophotometry, particularly UV spectrophotometry, is another analytical tool used in conjunction with these studies. nih.gov Triazine compounds typically exhibit UV absorbance, which allows for their detection. However, for complex mixtures, spectrophotometry alone may lack the selectivity to distinguish between the parent compound and its degradation products, necessitating the separation power of chromatography.

The table below outlines the key analytical methods used for this compound and related compounds.

Supramolecular Chemistry and Host-Guest Systems

The this compound scaffold is a valuable building block in the field of supramolecular chemistry, particularly in the design of host-guest systems and self-assembling molecular architectures. Its utility stems from the presence of specific hydrogen bond donor and acceptor sites within the molecule, allowing for predictable and controlled non-covalent interactions.

A key area of research has been the comparison of the hydrogen-bonding capabilities of this compound (5-azauracil) with its parent analogue, uracil (B121893). acs.orgnih.gov The 5-azauracil moiety possesses an acceptor-donor-acceptor (ADA) arrangement of hydrogen bonding sites. In nonpolar organic solvents like chloroform, it forms strong hydrogen-bond-mediated complexes with complementary donor-acceptor-donor (DAD) partners, such as 2,4-diaminotriazine and adenine (B156593) derivatives. acs.orgnih.gov The strength of these associations in an organic medium is comparable to that of the well-studied uracil-adenine pairing. acs.org

Interestingly, the behavior of 5-azauracil changes dramatically in aqueous media, where it is known to form only weak complexes. nih.gov This difference is attributed to the ionization of the 5-azauracil moiety in water, which leads to competitive interference from the solvent molecules via solvation. nih.gov This solvent-dependent binding behavior highlights the crucial role of the environment in directing supramolecular assembly.